molecular formula C12H17BrN2OS B14909450 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide

2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide

Cat. No.: B14909450
M. Wt: 317.25 g/mol
InChI Key: PPQJQSFUTVVVES-UHFFFAOYSA-N
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Description

2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is a brominated thiophene derivative featuring a cyclopentylamino-acetamide core. The bromine atom at the 3-position of the thiophene ring enhances electrophilic reactivity and may improve binding affinity to biological targets .

Properties

Molecular Formula

C12H17BrN2OS

Molecular Weight

317.25 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methyl-cyclopentylamino]acetamide

InChI

InChI=1S/C12H17BrN2OS/c13-10-5-6-17-11(10)7-15(8-12(14)16)9-3-1-2-4-9/h5-6,9H,1-4,7-8H2,(H2,14,16)

InChI Key

PPQJQSFUTVVVES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC2=C(C=CS2)Br)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Hydrolysis: Cyclopentylamine and acetic acid

Scientific Research Applications

2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the thiophene ring may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Key Substituents Unique Features
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide C₁₃H₁₈BrN₂OS 3-Bromothiophene, cyclopentyl, acetamide Cyclopentyl enhances steric bulk
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide C₉H₁₃BrN₂OS 5-Bromothiophene, methyl, acetamide Methyl group reduces steric hindrance
N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀BrN₃O₂S₂ 3-Bromophenyl, thienopyrimidinone Extended heterocyclic system
N-(2-(3-Bromobenzoyl)phenyl)acetamide C₁₅H₁₂BrNO₂ 3-Bromobenzoyl, acetamide Aromatic ketone moiety

Key Insights :

  • Bromine Position : The 3-bromothiophene in the target compound contrasts with 5-bromothiophene derivatives (e.g., ), where bromine placement alters electronic effects and steric interactions with biological targets. Para-substituted bromine in benzoyl analogs (e.g., ) exhibits weaker π-π stacking compared to meta-substituted variants.
  • Cyclopentyl vs.

Key Insights :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve hydrophobic interactions in enzyme binding pockets compared to chlorine (e.g., 3-bromo analogs show 2x higher affinity than 3-chloro variants ).
  • Cyclopentyl Contribution : The cyclopentyl group in the target compound may reduce off-target effects compared to simpler alkyl chains (e.g., methyl or ethyl groups in ), as observed in receptor binding assays .

Key Insights :

  • The target compound’s synthesis is complicated by steric hindrance during the cyclopentylamine coupling step, leading to lower yields compared to less bulky analogs (e.g., ).
  • Multi-step protocols (e.g., ) are often required to introduce the acetamide group without side reactions.

Biological Activity

The compound 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is a derivative of bromothiophene, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H16BrN2OSC_{13}H_{16}BrN_2OS. This compound features a bromothiophene moiety attached to a cyclopentyl group through an amine linkage, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing bromothiophene exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities associated with this compound can be summarized as follows:

Activity Description
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryPotential to reduce inflammation in cellular models.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the bromothiophene group may interfere with specific enzymatic pathways, leading to reduced cell viability in cancer cells.
  • Cell Signaling Modulation : The compound may modulate key signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.
  • Membrane Interaction : The lipophilic nature of the cyclopentyl group enhances membrane permeability, facilitating the compound's entry into cells and subsequent biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related bromothiophene derivatives, providing insights into the potential efficacy of this compound.

  • Antimicrobial Activity : A study found that compounds with similar structures displayed significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anticancer Properties : In vitro assays demonstrated that derivatives of bromothiophene could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were reported between 5 to 15 µM .
  • Anti-inflammatory Effects : Research indicated that certain bromothiophene derivatives could significantly reduce pro-inflammatory cytokine production in macrophage models, suggesting a potential therapeutic role in inflammatory diseases .

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